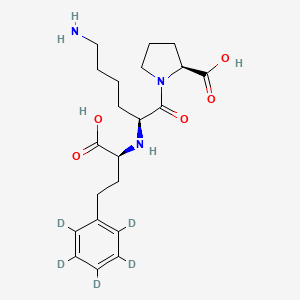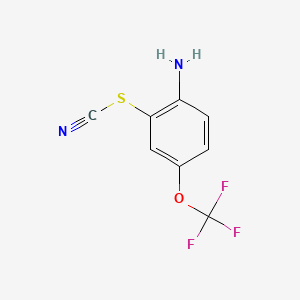
Lisinopril-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
リシノプリル-d5は、アンジオテンシン変換酵素阻害剤であるリシノプリルの重水素化形態です。主に、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるリシノプリルの定量における内部標準として使用されます。 リシノプリル-d5中の重水素原子は水素原子を置換し、分析手順中に非重水素化形態と区別するのに役立ちます .
科学的研究の応用
Lisinopril-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in the quantification of lisinopril in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of lisinopril.
Drug Development: Utilized in the development and validation of analytical methods for lisinopril and related compounds.
作用機序
リシノプリル-d5は、リシノプリルと同様に、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害します。この阻害により、以下が発生します。
血管拡張: アンジオテンシンIIのレベルが低下すると、血管が弛緩します。
血圧低下: アンジオテンシンIIのレベルの低下により、血圧が低下します。
一酸化窒素産生の増加: リシノプリル-d5は一酸化窒素レベルを増加させ、さらに血管拡張に寄与します.
類似の化合物との比較
リシノプリル-d5は、以下のような他のアンジオテンシン変換酵素阻害剤と比較できます。
エナラプリル: 同様の効果がありますが、薬物動態学的特性が異なる別のアンジオテンシン変換酵素阻害剤です。
ラミプリル: リシノプリルよりも作用時間が長いことが知られています。
生化学分析
Biochemical Properties
Lisinopril-d5 interacts with various enzymes and proteins in biochemical reactions. It reduces the formation of endothelin-1 and increases nitric oxide in human vascular endothelial cells . This interaction with endothelin-1 and nitric oxide plays a crucial role in its biochemical properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in AC16 human cardiomyocytes, exposure to this compound treatment significantly upregulates proteins involved in protecting against oxidative stress, such as catalase, SOD2, and thioredoxin . It also reduces osteopontin and Galectin-3, critical proteins involved in cardiac fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ACE inhibitor, this compound inhibits the pressor response to angiotensin I in anesthetized rats and dogs .
準備方法
合成経路と反応条件
リシノプリル-d5の合成には、リシノプリル分子に重水素原子を組み込むことが含まれます。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法によって達成できます。具体的な合成経路と反応条件は異なる場合がありますが、通常は次の手順が含まれます。
出発原料: 合成は、重水素化試薬を含む出発原料の調製から始まります。
反応条件: 反応条件は、重水素原子の組み込みを確実にするために注意深く制御されます。これには、重水素化溶媒と触媒を使用することが含まれる場合があります。
工業生産方法
リシノプリル-d5の工業生産は、同様の原理に従いますが、より大規模で行われます。このプロセスには以下が含まれます。
バルク合成: 出発原料と重水素化試薬を大量に使用します。
最適化: 反応条件は、収率と純度を最大限に高めるために最適化されます。
化学反応の分析
反応の種類
リシノプリル-d5は、非重水素化対応物と同様に、次のものを含むさまざまな化学反応を起こすことができます。
酸化: リシノプリル-d5は、特定の条件下で酸化されて対応する酸化生成物を形成できます。
還元: 還元反応は、リシノプリル-d5を還元形に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元はリシノプリル-d5の還元形を生成する可能性があります .
科学研究への応用
リシノプリル-d5は、特に化学、生物学、医学の分野で、科学研究で広く使用されています。その用途には、以下が含まれます。
類似化合物との比較
Lisinopril-d5 can be compared with other angiotensin-converting enzyme inhibitors, such as:
Enalapril: Another angiotensin-converting enzyme inhibitor with similar effects but different pharmacokinetic properties.
Ramipril: Known for its longer duration of action compared to lisinopril.
Captopril: The first angiotensin-converting enzyme inhibitor developed, with a shorter half-life than lisinopril.
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical procedures .
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-MMUMHYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)





